molecular formula C27H32O7 B13316181 Kadsutherin

Kadsutherin

Cat. No.: B13316181
M. Wt: 468.5 g/mol
InChI Key: GEOIXWVVEFBXEI-NBWJXOEWSA-N
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Description

Kadsutherin is a lignan compound isolated from the stems of the plant Kadsura interior, which is indigenous to Southern China, particularly Yunnan. This compound is part of a group of lignans that have shown various bioactivities, including anti-platelet aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Kadsutherin involves the extraction and isolation from the stems of Kadsura interior. The process typically includes several chromatographic techniques to purify the compound. High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to confirm the molecular structure of this compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

Kadsutherin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Mechanism of Action

Kadsutherin exerts its effects primarily through the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation. This mechanism involves the interaction with specific molecular targets on the platelet surface, preventing the aggregation process. The exact molecular pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kadsutherin is unique due to its specific molecular structure and its potent anti-platelet aggregation activity. Among the isolated lignans, this compound F has shown the strongest activity, making it a compound of interest for further research .

Properties

Molecular Formula

C27H32O7

Molecular Weight

468.5 g/mol

IUPAC Name

[(9R,10S)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H32O7/c1-8-14(2)27(28)34-26-22-18(12-20-24(26)33-13-32-20)10-16(4)15(3)9-17-11-19(29-5)23(30-6)25(31-7)21(17)22/h8,11-12,15-16H,9-10,13H2,1-7H3/b14-8-/t15-,16+/m1/s1

InChI Key

GEOIXWVVEFBXEI-NBWJXOEWSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC1=C2C(=CC3=C1OCO3)C[C@@H]([C@@H](CC4=CC(=C(C(=C42)OC)OC)OC)C)C

Canonical SMILES

CC=C(C)C(=O)OC1=C2C(=CC3=C1OCO3)CC(C(CC4=CC(=C(C(=C42)OC)OC)OC)C)C

Origin of Product

United States

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